molecular formula C22H28O3 B586115 Delta-5(6)-Norethindrone Acetate CAS No. 1175129-26-6

Delta-5(6)-Norethindrone Acetate

Cat. No.: B586115
CAS No.: 1175129-26-6
M. Wt: 340.463
InChI Key: KDYGOTULHKNOFI-ZCPXKWAGSA-N
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Description

Contextualizing Delta-5(6)-Norethindrone Acetate (B1210297) as a Structural Analogue and Impurity of Norethindrone (B1679910) Acetate

Delta-5(6)-Norethindrone Acetate is chemically recognized as an isomer and a known impurity of Norethindrone Acetate. synthinkchemicals.comchemicalbook.com It is officially designated as Norethindrone Acetate EP Impurity C in the European Pharmacopoeia, highlighting its importance in the quality control and analytical validation of the active pharmaceutical ingredient. synthinkchemicals.comelitesynthlaboratories.com The structural difference lies in the position of a carbon-carbon double bond within the steroid's A-ring. While Norethindrone Acetate has a conjugated system with the double bond at the Δ4 position (between carbons 4 and 5), this compound possesses a double bond between carbons 5 and 6. synthinkchemicals.comclearsynth.comlgcstandards.com This seemingly minor shift in unsaturation leads to distinct chemical and physical properties, making its detection and quantification crucial during the manufacturing process of Norethindrone. Its presence as an impurity necessitates the development of specific analytical methods to ensure the purity and safety of the final drug product. clearsynth.com

Historical Development and Academic Significance of 19-Nortestosterone Derivatives in Chemical Biology

The academic and industrial interest in compounds like this compound is rooted in the broader history of 19-nortestosterone derivatives. This class of synthetic steroids, which lack the methyl group at the C-19 position, originated from pioneering work in the mid-20th century. oncotarget.comwikipedia.org In 1951, Carl Djerassi and Luis Miramontes synthesized 17α-ethinyl-19-nortestosterone, commonly known as norethisterone or norethindrone. oncotarget.com This breakthrough was significant because it yielded a potent, orally active progestin. oncotarget.comwikipedia.org

The removal of the C-19 methyl group from testosterone (B1683101) analogues was found to dramatically shift the biological activity from androgenic to progestogenic. oncotarget.com This discovery paved the way for the development of a vast family of synthetic progestins, including norethindrone acetate, levonorgestrel (B1675169), and others, which became foundational components of hormonal contraceptives. oncotarget.com The academic significance of 19-nortestosterone derivatives lies in their profound impact on reproductive medicine and our understanding of how subtle structural modifications to the steroid nucleus can lead to vastly different biological outcomes. nih.gov The study of their synthesis, metabolism, and receptor interactions continues to be an active area of research in chemical biology. nih.gov

Overview of Research Paradigms Applied to Progestin Chemical Entities

The study of progestins, including impurities like this compound, employs a range of research paradigms to ensure their identity, purity, and to understand their biological function.

Physicochemical Characterization: This involves determining fundamental properties such as melting point, solubility in various solvents, and partition coefficients. ijpbr.inresearchgate.net Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to characterize the solid-state properties of the compound. ijpbr.inresearchgate.net

Analytical Chemistry: A crucial aspect of progestin research is the development of robust analytical methods for their detection and quantification, often at very low concentrations. acs.org Common techniques include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) , often coupled with mass spectrometry (MS) or UV detection. nih.govresearchgate.netsemanticscholar.org These methods are highly specific and sensitive, making them suitable for separating and quantifying progestins in complex mixtures, such as pharmaceutical formulations or biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of steroid metabolites. researchgate.net

Spectrophotometric methods , such as UV-Vis spectrophotometry, offer a simpler and more accessible means for quantification in some applications. researchgate.net

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry are indispensable for confirming the chemical structure of new and known progestins and their related impurities. nih.govrsc.org

Biological Assays: To understand the biological activity of a progestin, researchers use in vitro binding assays to determine its affinity for various steroid receptors, such as the progesterone (B1679170) receptor. nih.gov Cell-based reporter assays (e.g., CALUX bioassays) can measure the progestogenic or anti-progestogenic activity of a compound. nih.gov

These research paradigms provide a comprehensive framework for characterizing progestin chemical entities from their basic physical properties to their complex biological activities, ensuring the quality of pharmaceutical products and advancing the fundamental science of steroid hormones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYGOTULHKNOFI-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=O)C4)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858214
Record name (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175129-26-6
Record name 19-Norpregn-5-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175129266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-NORPREGN-5-EN-20-YN-3-ONE, 17-(ACETYLOXY)-, (17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMG2T3UXE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis, Derivatization, and Degradation Pathways of Delta 5 6 Norethindrone Acetate

Targeted Synthetic Routes for Delta-5(6)-Norethindrone Acetate (B1210297) and Related Dienone Steroids

Delta-5(6)-Norethindrone Acetate, also known as Norethindrone (B1679910) Acetate EP Impurity C, is not typically a target for direct synthesis but is rather an isomer formed during the production of its parent compound, Norethindrone Acetate. synthinkchemicals.comclearsynth.com The synthesis of Norethindrone Acetate itself generally starts from 19-nor-4-androstenedione and involves a four-step process: protection of the ketone group, ethynylation at the 17-position, hydrolysis, and subsequent esterification with an acetyl group. google.com

The formation of the Δ⁵(⁶) double bond isomer is often a result of isomerization under acidic or basic conditions used during the synthesis or purification of Norethindrone Acetate, where the thermodynamically stable Δ⁴ double bond can shift.

The synthesis of related dienone steroids and oxidative transformation products has been explored for research and as reference materials. researchgate.netnih.gov For instance, the oxidation of a heteroannular 3,5-dienyl acetate derivative of Norethindrone Acetate (NA) has been shown to yield products such as 6-alpha-hydroxy NA, 6-beta-hydroxy NA, and 6-keto NA. nih.gov These oxidative pathways provide insight into the formation of various related steroidal structures.

Exploration of By-product Formation and Impurity Generation During Norethindrone Acetate Synthesis

The manufacturing process and storage of Norethindrone and its acetate ester can lead to the formation of several impurities that must be monitored and controlled to meet stringent regulatory standards. daicelpharmastandards.com These impurities can be categorized as process-related impurities, which arise during synthesis, and degradation products, which form during storage. synthinkchemicals.com

This compound is a well-documented impurity. synthinkchemicals.com Other significant impurities include oxidative degradation products and isomers. The control and monitoring of these unwanted substances are essential for the quality, safety, and stability of the final drug product. daicelpharmastandards.comsynthinkchemicals.com

Table 1: Selected Impurities of Norethindrone and Norethindrone Acetate

Impurity NameChemical FormulaMolecular Weight ( g/mol )TypeReference(s)
This compound (Norethindrone Acetate EP Impurity C)C₂₂H₂₈O₃340.46Process/Degradation synthinkchemicals.comclearsynth.com
6-alpha-Hydroxy Norethindrone AcetateC₂₂H₂₈O₄356.46Degradation nih.govaxios-research.com
6-beta-Hydroxy Norethindrone AcetateC₂₂H₂₈O₄356.46Degradation nih.gov
6-Oxo Norethindrone AcetateC₂₂H₂₆O₄354.44Oxidative Degradation
Norethindrone EP Impurity D (Norethynodrel)C₂₀H₂₆O₂298.43Process daicelpharmastandards.comaxios-research.com
Dihydro Norethindrone (Mixture of Isomers)C₂₀H₂₈O₂300.44Process/Degradation daicelpharmastandards.com

This table is not exhaustive and represents a selection of known impurities.

Mechanisms of Oxidative Transformation and Degradation Leading to this compound

Photochemical Degradation Studies and Pathways

Photostability is a critical parameter for pharmaceutical compounds. Studies have shown that Norethindrone can be degraded by photochemically-produced hydroxyl radicals in the atmosphere. nih.gov Laboratory studies involving photolytic degradation confirm that Norethindrone is susceptible to degradation under UV light. researchgate.netresearchgate.net The photocatalytic degradation of Norethisterone in aqueous solutions has been investigated, demonstrating that the steroid hormone can be effectively broken down under such conditions. researchgate.net These studies are essential for determining appropriate packaging and storage conditions to protect the drug from light-induced degradation.

Thermal and Chemical Stability Investigations

Thermal and chemical stability are fundamental to ensuring the integrity of Norethindrone Acetate. The compound is generally stable at room temperature but is sensitive to excess heat, air, and moisture over extended periods. medcentral.comsevron.co.uk It is also known to be reactive with oxidizing agents. sevron.co.uk Thermal degradation studies, as part of forced degradation testing, have been performed to assess its stability under heat stress. sphinxsai.comresearchgate.net Studies on the thermal behavior of Norethisterone Acetate have been conducted to understand its physical and chemical properties at elevated temperatures. nih.gov Furthermore, the physical stability, particularly crystallization from supersaturated systems like transdermal patches, has been investigated using techniques such as isothermal microcalorimetry. doi.orgresearchgate.net

Design and Synthesis of Chemically Modified Analogues for Research Purposes

The design and synthesis of chemically modified analogues of Norethindrone Acetate are important for structure-activity relationship (SAR) studies, for use as research tools, and as analytical standards. The oxidative transformation products of Norethindrone Acetate, such as the 6-hydroxy and 6-keto derivatives, have been synthesized to serve as reference materials for analytical testing. researchgate.netnih.gov

Other synthetic modifications have been explored to create novel compounds for research. For example, Norethindrone acetate-3-isopropyldienol ether is a chemically modified analogue. esschemco.com More complex structures, such as molecular rotors using Norethisterone Acetate as a steroidal frame, have also been synthesized to investigate dynamic behavior in the solid state. researchgate.net These efforts highlight the versatility of the Norethindrone scaffold for creating new chemical entities with specific research applications.

Methodologies for Isotopic Labeling and Preparation of Reference Standards

Isotopically labeled compounds and certified reference standards are indispensable tools in pharmaceutical development and analysis. They are used in quantitative analysis (e.g., mass spectrometry-based assays) and for the definitive identification of impurities.

Methodologies for the isotopic labeling of Norethindrone Acetate have been developed, primarily involving the incorporation of deuterium. medchemexpress.com These stable isotope-labeled compounds serve as internal standards in bioanalytical methods.

Table 2: Examples of Isotopically Labeled Norethindrone Acetate

Labeled CompoundUseReference(s)
Norethindrone Acetate-2,2,4,6,6,10-d6Tracer for quantitation during drug development medchemexpress.com
Norethindrone Acetate-d8Deuterium labeled Norethindrone Acetate for research medchemexpress.com

The preparation of highly purified reference standards for impurities like this compound is crucial for accurate analytical testing. clearsynth.com This compound is available from various specialized suppliers as a reference standard for use in method development, validation, and routine quality control of Norethindrone Acetate drug products. synthinkchemicals.comclearsynth.comsynzeal.com Its availability allows pharmaceutical manufacturers to accurately quantify its presence and ensure their products meet the required purity specifications.

Advanced Structural Elucidation and Analytical Methodologies for Delta 5 6 Norethindrone Acetate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of Delta-5(6)-Norethindrone Acetate (B1210297), providing insights into its atomic connectivity, molecular formula, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules, including steroids like Delta-5(6)-Norethindrone Acetate. rsc.orgru.nl By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

Modern multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular framework. These techniques help in differentiating it from other isomers, such as Delta-5(10)-Norethindrone and the parent drug, Norethindrone (B1679910) Acetate, by identifying unique spin systems and long-range correlations. rsc.org The differentiation of stereoisomers, which have identical molecular structures but differ in the spatial arrangement of atoms, is also achievable through advanced NMR techniques, sometimes requiring derivatization to create diastereomers with distinct NMR spectra. jeol.commagritek.com

While specific NMR data for this compound is not extensively published in readily available literature, the general approach for steroid analysis provides a framework for its characterization. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Steroidal Structures

Functional Group/Proton EnvironmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Vinylic protons (C=CH)4.5 - 6.0100 - 150
Acetyl methyl protons (-COCH₃)1.8 - 2.320 - 30
Acetyl carbonyl carbon (-COCH₃)-165 - 175
Ketone carbonyl carbon (C=O)-190 - 220
Ethynyl (B1212043) proton (-C≡CH)2.0 - 3.070 - 90
Ethynyl quaternary carbon (-C≡CH)-80 - 100
Angular methyl protons0.7 - 1.510 - 25

Note: These are general ranges and can vary based on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. scispace.comlcms.czresearchgate.net The molecular formula for this compound is C₂₂H₂₈O₃, with a molecular weight of approximately 340.46 g/mol . lgcstandards.comclearsynth.comaxios-research.com

HRMS provides exact mass measurements with high accuracy, typically to within a few parts per million (ppm), which helps in distinguishing between compounds with the same nominal mass but different elemental formulas. diva-portal.org Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions, detailed structural information can be obtained. researchgate.netscielo.org.mx This fragmentation pattern serves as a molecular fingerprint that can be used for identification and to differentiate it from its isomers, which may exhibit different fragmentation pathways.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₂H₂₈O₃ lgcstandards.comclearsynth.comaxios-research.com
Molecular Weight340.46 g/mol lgcstandards.comclearsynth.comaxios-research.com
Accurate Mass340.2038 lgcstandards.com
CAS Number1175129-26-6 lgcstandards.comclearsynth.comesschemco.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. nist.govnist.gov For this compound, key absorptions would be expected for the carbonyl groups (C=O) of the ketone and the acetate ester, the carbon-carbon double bond (C=C) in the steroid ring, and the carbon-carbon triple bond (C≡C) of the ethynyl group.

UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The position and intensity of the absorption maxima (λmax) are characteristic of the electronic transitions within the chromophores. The Δ⁵(⁶) double bond in conjunction with the 3-keto group forms a conjugated system that will have a distinct UV absorption profile compared to the Δ⁴-3-keto system in Norethindrone Acetate. japsonline.com

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional Group/ChromophoreCharacteristic Absorption
IR SpectroscopyKetone C=O~1710 cm⁻¹
IR SpectroscopyEster C=O~1735 cm⁻¹
IR SpectroscopyAlkynyl C≡C~2100 cm⁻¹ (weak)
IR SpectroscopyAlkynyl C-H~3300 cm⁻¹
IR SpectroscopyAlkene C=C~1650 cm⁻¹
UV-Vis Spectroscopyα,β-Unsaturated Ketoneλmax ~240-250 nm

Circular Dichroism (CD) for Chiral Information and Conformation Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry and conformation of chiral molecules. researchgate.netmpg.deharvard.edu Since this compound is a chiral steroid, CD spectroscopy can be used to obtain a unique spectral signature that is dependent on its three-dimensional structure. The technique measures the differential absorption of left and right circularly polarized light by the molecule. harvard.edu

Chromatographic Separation Sciences

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from related substances and the API.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of pharmaceutical compounds and for separating isomers. ijpsjournal.comresearchgate.netlongdom.orgjapsonline.comresearchgate.net For this compound, which is an impurity of Norethindrone Acetate, various reversed-phase HPLC (RP-HPLC) methods have been developed. ijpsjournal.comresearchgate.netlongdom.orgjapsonline.com

These methods typically utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. japsonline.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By optimizing the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature, baseline separation of this compound from Norethindrone Acetate and other related impurities can be achieved. ijpsjournal.comresearchgate.netlongdom.org Diode array detectors (DAD) or UV detectors are commonly used for detection, often set at wavelengths around 210 nm and 240 nm. ijpsjournal.comlongdom.org The purity of this compound is often reported to be greater than 95% by HPLC. lgcstandards.comesschemco.com

Table 4: Typical HPLC Method Parameters for the Analysis of Norethindrone Acetate and its Impurities

ParameterTypical ConditionsReference
ColumnC18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) ijpsjournal.comlongdom.org
Mobile PhaseGradient or isocratic mixture of Water and Acetonitrile ijpsjournal.comlongdom.orgjapsonline.com
Flow Rate0.8 - 1.5 mL/min researchgate.netjapsonline.com
DetectionUV/DAD at ~210 nm and ~240 nm ijpsjournal.comlongdom.orgresearchgate.net
Column TemperatureAmbient or controlled (e.g., 40 °C) researchgate.net
Injection Volume5 - 20 µL japsonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the characterization of this compound and its related substances, GC-MS provides detailed information on molecular weight and fragmentation patterns, aiding in structural confirmation and impurity profiling.

Typically, for steroidal compounds like norethindrone derivatives, a derivatization step is employed to increase their volatility and thermal stability. researchgate.netijpsonline.com A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The GC-MS analysis of derivatized norethindrone compounds often involves a capillary column and a temperature-programmed oven to ensure optimal separation. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, then fragments the eluted compounds, producing a unique mass spectrum for each analyte. For instance, a method for the determination of norethisterone acetate (NETA) in human plasma utilized GC-MS with detection of the pentafluoropropionyl derivative at m/z 486. nih.gov Another method for norethisterone and its metabolites involved the formation of bistrimethylsilyl derivatives, with detection of the parent compound at m/z 442. researchgate.net

Table 1: Predicted and Experimental GC-MS Data for Norethindrone Acetate Derivatives

CompoundDerivatizationKey Mass-to-Charge Ratio (m/z)Reference
Norethindrone AcetatePentafluoropropionyl486 nih.gov
NorethisteroneBistrimethylsilyl442 researchgate.net
Dihydro-NETBistrimethylsilyl429 researchgate.net
Tetrahydro-NETBistrimethylsilyl431 researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of chiral compounds, offering advantages in terms of speed and efficiency over traditional high-performance liquid chromatography (HPLC). nih.govresearchgate.net SFC is particularly well-suited for the analysis of thermally labile and complex molecules like steroids. libretexts.org The use of a supercritical fluid, most commonly carbon dioxide, as the mobile phase allows for lower operating temperatures and higher diffusion rates, leading to improved resolution. libretexts.orgwikipedia.org

For the enantiomeric separation of pharmaceutical compounds, SFC is often coupled with chiral stationary phases (CSPs). researchgate.netnih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for resolving a wide range of enantiomers. researchgate.netnih.gov The addition of a polar organic modifier, such as methanol or ethanol, to the supercritical CO2 mobile phase is often necessary to achieve the desired selectivity and retention. researchgate.net

While specific applications of SFC for the direct enantiomeric separation of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for similar steroidal compounds. nih.gov The development of an SFC method would involve screening various chiral columns and optimizing the mobile phase composition (co-solvent percentage, additives), back pressure, and temperature to achieve baseline separation of the enantiomers. researchgate.net The high throughput capabilities of modern ultra-performance supercritical fluid chromatography (UPSFC) systems make this technique highly attractive for pharmaceutical analysis. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

The process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.com

Development and Validation of Quantitative Analytical Methods for Research Applications

For research applications, robust and reliable quantitative analytical methods are essential for determining the concentration of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its versatility, precision, and accuracy. ijpsr.comjapsonline.com

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of norethindrone and its impurities, including isomers like Delta-5(6)-Norethindrone, would utilize a C18 column. japsonline.comresearchgate.netijpsjournal.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, and the composition can be either isocratic (constant) or a gradient (varied over time). japsonline.comresearchgate.netijpsjournal.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as around 240-245 nm for norethindrone derivatives. japsonline.comresearchgate.netijpsonline.com

The development of such a method requires careful optimization of chromatographic conditions to ensure adequate separation of the analyte from potential impurities and degradation products. japsonline.comijpsjournal.com Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to demonstrate its suitability for its intended purpose. japsonline.comresearchgate.net Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). japsonline.comresearchgate.netijpsjournal.com

Table 2: Example of HPLC Method Parameters for Norethindrone Acetate Analysis

ParameterConditionReference
ColumnInertsil ODS-3V (150 mm x 4.6 mm), 5 µm ijpsjournal.com
Mobile PhaseGradient of water and acetonitrile ijpsjournal.com
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 210 nm and 240 nm ijpsjournal.com
Linearity Range5-1000 µg/mL researchgate.net
LOD0.0625 µg/mL researchgate.net
LOQ0.125 µg/mL researchgate.net

Metabolism and Biotransformation of Norethindrone Acetate Derivatives: Investigating Delta 5 6 Pathways

Deacetylation Kinetics and Enzymology of Norethindrone (B1679910) Acetate (B1210297) to Norethindrone

Upon oral administration, norethindrone acetate is rapidly and completely deacetylated to its active form, norethindrone (NET). t3db.cawikipedia.org This conversion occurs primarily during intestinal and first-pass hepatic metabolism. medcraveebooks.compatsnap.com The process is so efficient that the disposition of norethindrone acetate is virtually indistinguishable from that of orally administered norethindrone itself. t3db.ca Studies have shown that after administration of NEA, NET is found in higher concentrations in the plasma compared to the parent compound, NEA. nih.gov The enzymes responsible for this rapid hydrolysis are esterases. wikipedia.org

The metabolic clearance rate (MCR) of norethindrone acetate has been studied, with one study reporting a control MCR of 525 +/- 108 L/day. nih.gov Interestingly, continuous exposure to NEA over a period of 6 months was found to significantly increase its MCR. nih.gov

Identification and Characterization of Enzymes Mediating Delta-5(6) Isomer Formation

The formation of the Delta-5(6) isomer of norethindrone acetate is a crucial step in its metabolism. This process involves the action of specific enzymes that catalyze the shift of the double bond within the steroid's A-ring.

Involvement of Steroid Isomerases and Dehydrogenases

The isomerization of the Delta-5 double bond to a Delta-4 position is a critical step in the biosynthesis of many steroid hormones, catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase (3β-HSD). portlandpress.comwikipedia.org This enzyme complex is responsible for converting Δ5-steroids into Δ4-ketosteroids. portlandpress.com While direct evidence for the specific isomerase acting on norethindrone to form the Delta-5(6) isomer is limited in the provided search results, the general mechanism of steroid isomerization provides a strong theoretical basis. Glutathione S-transferases (GSTs), particularly GST A3-3, have also been shown to exhibit steroid double-bond isomerase activity, transforming Δ5-androstene-3,17-dione into Δ4-androstene-3,17-dione. nih.gov This highlights a potential, though not yet confirmed, pathway for norethindrone isomerization.

Subsequent Biotransformation of Delta-5(6)-Norethindrone Acetate and Its Metabolites

Following its formation, this compound and its primary metabolite, norethindrone, undergo further extensive biotransformation.

Reductive Metabolism (e.g., A-ring reduction via 5α- and 5β-reductases)

A major metabolic pathway for norethindrone involves the reduction of the A-ring by 5α- and 5β-reductases. wikipedia.orgdrugbank.com This leads to the formation of 5α-dihydronorethisterone (5α-DHNET) and 5β-dihydronorethisterone. wikipedia.org 5α-DHNET is a major active metabolite of norethindrone. wikipedia.org These dihydro metabolites can be further reduced by 3α- and 3β-hydroxysteroid dehydrogenases to form various tetrahydronorethisterone isomers. wikipedia.orgdrugbank.com The 5α-reduced metabolites appear to retain some biological activity, whereas the 5β-reduced metabolites are considered inactive. drugbank.com

EnzymeMetabolite Formed
5α-reductase5α-dihydronorethisterone (5α-DHNET)
5β-reductase5β-dihydronorethisterone
3α-hydroxysteroid dehydrogenase3α,5α-tetrahydronorethisterone, 3α,5β-tetrahydronorethisterone
3β-hydroxysteroid dehydrogenase3β,5α-tetrahydronorethisterone, 3β,5β-tetrahydronorethisterone

Hydroxylation and Conjugation (e.g., Glucuronidation, Sulfation)

In addition to reduction, norethindrone and its metabolites undergo hydroxylation, primarily catalyzed by CYP3A4. nih.govwikipedia.org Following reduction and hydroxylation, the resulting metabolites are conjugated to increase their water solubility and facilitate excretion. The primary conjugation reactions are glucuronidation and sulfation. nih.govwikipedia.org The majority of circulating metabolites are sulfates, while glucuronides are the predominant form found in the urine. nih.govnih.govfda.gov The major circulating metabolites in plasma are a disulfate conjugate of 3α,5α-tetrahydronorethisterone and a monosulfate conjugate of 3α,5β-tetrahydronorethisterone. drugbank.com In urine, the main metabolites are glucuronide and/or sulfate (B86663) conjugates of 3α,5β-tetrahydronorethisterone. drugbank.com

In Vitro and Ex Vivo Metabolic Profiling Using Liver Microsomes, Hepatocytes, and Tissue Models

The metabolic fate of norethindrone acetate is primarily investigated through in vitro and ex vivo models that replicate the physiological environment of the liver and other tissues. Upon administration, norethindrone acetate (NEA) acts as a prodrug, rapidly and extensively converted to its active form, norethindrone (NET), by esterases during intestinal and first-pass hepatic metabolism. wikipedia.org Consequently, most metabolic studies focus on the biotransformation of NET.

Liver Microsomes: Human liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. dls.com They are a standard tool for studying Phase I metabolic reactions. In vitro studies using rat liver microsomes have demonstrated that the metabolism of norethindrone is dependent on oxygen and NADPH, and can be inhibited by carbon monoxide, which are characteristic features of CYP-mediated reactions. nih.gov Research suggests a metabolic bioactivation of norethindrone to a norethindrone-4,5-epoxide, a reactive intermediate, catalyzed by the microsomal mixed-function oxidase system. nih.gov While liver microsomes are excellent for studying CYP-mediated pathways, they lack the full complement of enzymes and transporters found in intact cells, which may not fully represent the complete in vivo hepatic metabolism. dls.com

Hepatocytes: Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full array of hepatic transporters and both Phase I and Phase II metabolic enzymes, offering a more physiologically relevant model. dls.com Studies using isolated rat hepatocytes have shown that norethindrone acetate can inhibit the synthesis and release of triglycerides. nih.gov Specifically, at a concentration of 0.1 mM, norethindrone acetate significantly inhibited the incorporation of radiolabeled palmitate and glycerol (B35011) into triglycerides. nih.gov While these studies focus on the pharmacological effects on lipid metabolism, they underscore the metabolic activity within hepatocytes. The primary metabolic pathways for norethindrone in the liver involve the reduction of the A-ring and hydroxylation. wikipedia.orgdrugbank.com

Tissue Models: Ex vivo models using fresh tissue provide insights into metabolism at specific sites. A study investigating progestin metabolism in human cervical tissue explants found that norethisterone (NET) is significantly metabolized, although to a lesser extent than endogenous progesterone (B1679170). nih.gov This suggests that differential metabolism in various target tissues could influence the local concentration and activity of the compound. nih.gov Another study comparing medroxyprogesterone (B1676146) acetate (MPA) and NET in cervical explants highlighted that, unlike MPA, NET did not significantly increase HIV-1 infection, pointing to different biological effects potentially arising from their distinct metabolic profiles and receptor interactions in this tissue. nih.gov

The formation of Δ-5(6)-norethindrone acetate, while not extensively detailed in metabolic profiling studies, is recognized as an impurity and potential metabolite. Its presence suggests that double bond isomerization may occur either during synthesis or as a minor metabolic pathway.

Table 1: Comparison of In Vitro and Ex Vivo Models for Norethindrone Acetate Metabolism Studies

Model SystemKey FeaturesAdvantagesLimitationsKey Findings for Norethindrone/Acetate
Liver Microsomes Subcellular fractions containing CYP enzymes. dls.comGood for studying Phase I metabolism; readily available. dls.comLack Phase II enzymes and transporters. dls.comMetabolism is CYP-dependent; formation of a reactive epoxide intermediate proposed. nih.gov
Hepatocytes Intact liver cells with a full complement of metabolic enzymes and transporters. dls.comGold standard for in vitro metabolism; allows study of Phase I and II reactions and transport. dls.comLimited availability of high-quality human cells; short-term viability. dls.comNorethindrone acetate inhibits triglyceride synthesis and release. nih.gov
Ex Vivo Tissue Fresh tissue slices or explants (e.g., cervical tissue). nih.govProvides data on tissue-specific metabolism. nih.govTechnically challenging; variable cell viability and metabolic activity.NET is metabolized in human cervical tissue; differential effects compared to other progestins. nih.govnih.gov

Comparative Metabolic Studies Across Different Species or Enzyme Systems

The metabolism of norethindrone acetate and its active metabolite, norethindrone, shows variability across different species and is catalyzed by specific enzyme systems, primarily the cytochrome P450 family.

Cross-Species Comparison:

Human: In humans, norethindrone undergoes extensive hepatic metabolism. The primary pathways are A-ring reduction by 5α- and 5β-reductases and hydroxylation, mainly by CYP3A4. wikipedia.orgnih.gov The resulting metabolites are then conjugated with glucuronic acid or sulfate before excretion. drugbank.com A small fraction of norethindrone can also be aromatized to the potent estrogen, ethinylestradiol. wikipedia.orgmedcraveebooks.com

Rat: Studies in rat liver microsomes and hepatocytes have been instrumental in elucidating the fundamental metabolic pathways. nih.govnih.gov Research has shown the NADPH-dependent metabolism of norethindrone, pointing to the involvement of the CYP450 system, and its effects on hepatic lipid metabolism. nih.govnih.gov

Pig: A comparative metabolomics study in different pig breeds identified norethindrone acetate as a potential regulator of lipid metabolism, suggesting it may reduce fat accumulation. mdpi.com

Enzyme System Specificity: The biotransformation of norethindrone is highly dependent on specific cytochrome P450 enzymes.

CYP2C9 & CYP2C19: These enzymes also contribute to the metabolism of norethindrone, although to a lesser extent than CYP3A4. nih.gov Studies have shown that CYP2C9 and CYP2C19 are involved in the bioactivation of the prodrug lynestrenol (B534155) to norethindrone and also play a role in the subsequent metabolism of norethindrone itself. nih.gov

Reductases: In addition to CYP enzymes, 5α- and 5β-reductases are crucial for the reduction of the A-ring of norethindrone, leading to the formation of various dihydro- and tetrahydro-norethindrone metabolites. drugbank.com

This differential metabolism across species and the specific roles of various enzyme systems are critical for understanding the pharmacokinetic profile of norethindrone acetate.

Table 2: Key Enzymes Involved in Norethindrone Metabolism

Enzyme FamilySpecific Enzyme(s)Metabolic ReactionSignificanceReference(s)
Cytochrome P450 CYP3A4HydroxylationPrimary enzyme for NET metabolism. wikipedia.orgnih.gov wikipedia.orgnih.gov
CYP2C9HydroxylationMinor role in NET metabolism. nih.gov nih.gov
CYP2C19HydroxylationMinor role in NET metabolism. nih.gov nih.gov
AromataseAromatizationConverts a small amount of NET to ethinylestradiol. wikipedia.org wikipedia.org
Reductases 5α-ReductaseA-ring reductionForms 5α-reduced metabolites. drugbank.com drugbank.com
5β-ReductaseA-ring reductionForms 5β-reduced metabolites. drugbank.com drugbank.com
Esterases Not specifiedDeacetylationConverts the prodrug NEA to active NET. wikipedia.org wikipedia.org

Structure Activity Relationship Sar Studies for Delta 5 6 Norethindrone Acetate and Its Analogues

Significance of the Delta-5(6) Double Bond for Receptor Binding Specificity and Affinity

Norethynodrel (B126153), an isomer of norethindrone (B1679910) with a double bond at the C5(10) position, provides insight into the importance of the A-ring structure. Norethynodrel itself is rapidly metabolized to norethindrone, suggesting that the Δ4 configuration is crucial for potent progestational activity. tandfonline.com While direct comparative binding studies for Delta-5(6)-norethindrone acetate (B1210297) are not extensively detailed in the provided results, the behavior of related isomers like norethynodrel underscores the significance of the A-ring's unsaturation pattern for receptor recognition. For a steroid to exert a progestogenic effect, the presence of a 3-keto group and a double bond between C4 and C5 (the Δ4-3-keto group) is generally required. mdpi.com Compounds lacking this specific arrangement may act as prodrugs, converting to the active form in the body. mdpi.com

Role of the 17α-Ethynyl Group in Receptor Interaction and Metabolic Fate

The introduction of a 17α-ethynyl group into the testosterone (B1683101) framework is a pivotal modification that dramatically shifts the molecule's activity from androgenic to progestational. tandfonline.comtandfonline.com This structural addition is a hallmark of many synthetic progestins, including norethindrone and its derivatives. The ethynyl (B1212043) group serves several key functions in receptor interaction and metabolic stability.

Crystallographic studies reveal that the 17α-ethynyl group can be accommodated within the ligand-binding pocket of the progesterone (B1679170) receptor (PR). researchgate.net This accommodation can involve local shifts in the protein's main chain and alternative conformations of amino acid side chains, leading to a ligand-specific volume within the binding pocket. researchgate.net For instance, the binding of norethindrone results in a specific conformational change in the PR ligand-binding domain. researchgate.net

From a metabolic standpoint, the 17α-ethynyl group plays a crucial role in enhancing the oral bioavailability of the steroid. It effectively prevents the oxidation of the 17β-hydroxyl group by the enzyme 17β-hydroxysteroid dehydrogenase. researchgate.net This inhibition of first-pass hepatic metabolism significantly increases the compound's potency when administered orally. uomustansiriyah.edu.iq However, the ethynyl group also appears to prevent the aromatization of the A-ring, a process that converts androgens to estrogens. hormonebalance.org Despite this, a small percentage of norethindrone can be converted to the potent estrogen ethinylestradiol in the liver. hormonebalance.orgwikipedia.org

Impact of the C17-Acetate Moiety on Prodrug Activity and Hydrolysis

The addition of an acetate ester at the C17β position transforms norethindrone into norethindrone acetate, a prodrug. wikipedia.org A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In the case of norethindrone acetate, the acetate group is rapidly and completely hydrolyzed by esterases during intestinal and first-pass hepatic metabolism, releasing the active hormone, norethindrone. wikipedia.orgt3db.cafda.gov

This conversion is so efficient that the disposition of norethindrone acetate is virtually indistinguishable from that of orally administered norethindrone itself. t3db.cafda.gov The primary purpose of this esterification is often to modify the physicochemical properties of the drug, such as its solubility and absorption characteristics. While the acetate moiety itself does not directly participate in receptor binding, its presence and subsequent hydrolysis are key to the prodrug's activity profile. Studies have shown that the acetylation of a 17-hydroxyl group on the progesterone skeleton can enhance progestational effect. tandfonline.comtandfonline.com For instance, norethindrone acetate has been found to be twice as potent as norethindrone on a weight basis in inducing secretory changes in an estrogen-primed endometrium. fda.gov

It is important to note that the hydrolysis of norethindrone acetate can occur in various tissues, including the placenta and fetal tissues. nih.gov In acidic dissolution media, norethindrone acetate has been observed to hydrolyze to some extent, with norethindrone being the sole degradation product. nih.gov

Stereochemical Requirements for Agonistic and Antagonistic Activity at Steroid Receptors

The three-dimensional arrangement of atoms in a steroid molecule, its stereochemistry, is paramount for its interaction with steroid receptors and its subsequent biological response, be it agonistic (activating the receptor) or antagonistic (blocking the receptor). The steroid nucleus has a specific and relatively rigid conformation, and the orientation of various substituent groups dictates how the molecule fits into the receptor's ligand-binding pocket.

The core steroid structure consists of four fused rings (A, B, C, and D). Substituents can be oriented either below the plane of the rings (α-position) or above the plane (β-position). nih.gov For instance, the 17α-ethynyl group in norethindrone is crucial for its progestational activity. Altering this stereochemistry would likely lead to a loss of activity.

Comparative SAR Analysis with Other Progestins and Androgens

To fully appreciate the structure-activity relationships of Delta-5(6)-norethindrone acetate, it is instructive to compare it with other progestins and androgens.

Comparison with other Progestins:

Norethindrone vs. Levonorgestrel (B1675169): Levonorgestrel, a "second-generation" progestin, differs from norethindrone by having an ethyl group instead of a methyl group at C13. This seemingly minor change results in levonorgestrel being a more potent progestin. tandfonline.com The C13-ethyl group appears to slow down the metabolism of levonorgestrel compared to norethindrone. tandfonline.com

First vs. Newer Generations: First-generation progestins like norethindrone and norethindrone acetate are generally less potent than second and third-generation progestins such as levonorgestrel and desogestrel. verywellhealth.com Newer, fourth-generation progestins like drospirenone (B1670955) have been designed to have a profile closer to natural progesterone, with anti-androgenic and anti-mineralocorticoid properties. mdpi.com

Progesterone Derivatives vs. Testosterone Derivatives: Progestins can be broadly classified based on their parent structure. Those derived from progesterone, like medroxyprogesterone (B1676146) acetate (MPA), have a different side-effect profile compared to those derived from 19-nortestosterone, like norethindrone. For example, 19-nortestosterone derivatives can exhibit androgenic activity. researchgate.net

Comparison with Androgens:

Testosterone vs. Norethindrone: Norethindrone is a 19-nortestosterone derivative, meaning it lacks the methyl group at C19 that is present in testosterone. researchgate.net This removal of the C19-methyl group, combined with the addition of the 17α-ethynyl group, significantly reduces androgenic activity and enhances progestational effects. tandfonline.comtandfonline.com

Androgenic Activity of Progestins: Despite the modifications to reduce androgenicity, many 19-nortestosterone-derived progestins, including norethindrone acetate, retain some androgenic properties. nih.govnih.gov Studies have shown that norethindrone acetate can bind to the androgen receptor (AR) with an affinity similar to the natural androgen dihydrotestosterone (B1667394) (DHT) and act as an AR agonist. nih.gov

CompoundGenerationKey Structural Difference from NorethindroneRelative Progestational PotencyAndrogenic Activity
Norethindrone First-BaselineWeak
Norethindrone Acetate FirstC17-acetate esterHigher than NorethindroneWeak
Levonorgestrel SecondC13-ethyl groupHigherHigher than Norethindrone
Desogestrel ThirdC11-methylene group, prodrugHigherLower
Drospirenone FourthSpirolactone derivativeHighAnti-androgenic
Testosterone -C19-methyl group, no 17α-ethynylLowHigh

Rational Design Strategies for Modulating Biological Selectivity and Potency

The principles of SAR guide the rational design of new steroid molecules with improved biological selectivity and potency. The goal is to create compounds that interact with the desired receptor with high affinity while minimizing off-target effects on other steroid receptors.

Key strategies for modulating the biological profile of progestins like this compound include:

Modification of the Steroid Scaffold: Alterations to the core ring structure, such as changing the position of double bonds or adding substituents at various positions (e.g., C7, C11), can fine-tune receptor binding and activity. tandfonline.comtandfonline.com For example, substitution at the C11 position has been a fruitful strategy for developing selective progesterone receptor modulators (SPRMs). tandfonline.comtandfonline.com

Targeting Specific Receptor Conformations: The design of ligands that induce or stabilize specific receptor conformations is a sophisticated approach. By understanding how different ligands interact with key amino acid residues within the binding pocket, it is possible to design molecules that elicit a desired response, from full agonism to full antagonism or a mixed profile. nih.gov

Altering Metabolic Profiles: Modifications that influence the metabolic fate of the molecule can enhance its potency and duration of action. The 17α-ethynyl group is a classic example of a modification that inhibits metabolism. researchgate.net Other strategies could involve introducing groups that block common sites of metabolic attack, such as hydroxylation.

Developing Selective Progesterone Receptor Modulators (SPRMs): There is growing interest in developing SPRMs that exhibit tissue-specific agonistic and antagonistic effects. nih.gov This involves creating molecules that interact with the progesterone receptor in a way that recruits different sets of co-regulators in different cell types, leading to a more targeted therapeutic effect. The development of nonsteroidal SPRMs also represents a significant area of research. nih.gov

By systematically applying these strategies, medicinal chemists can continue to refine the structure of progestins to develop new therapies with enhanced efficacy and improved safety profiles.

Advanced Computational and in Silico Methodologies in Delta 5 6 Norethindrone Acetate Research

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uchicago.edu This method is crucial for understanding how a ligand, such as Delta-5(6)-Norethindrone Acetate (B1210297), might interact with a protein's binding site.

Research on the parent compound, norethindrone (B1679910), has extensively used molecular docking to explore its interactions with key steroid receptors, primarily the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). nih.govresearchgate.net These studies reveal that norethindrone binds within the ligand-binding domain of these receptors, forming specific hydrogen bonds and hydrophobic interactions that are critical for its biological activity. For instance, docking studies have shown that norethindrone competitively binds to the androgen receptor, forming a hydrogen bond with the amino acid residue Thr334. researchgate.netnih.gov In the progesterone receptor, norethindrone's binding is stabilized by interactions with residues such as Arg766 and Phe778. researchgate.net

Table 1: Comparative Docking Scores of Progestins with the Progesterone Receptor
CompoundDocking Score (Arbitrary Units)Reference
Progesterone-80.329 nih.gov
Norethindrone-65.564 nih.gov
Medroxyprogesterone (B1676146) Acetate-94.52 nih.gov
Mifepristone-83.045 nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Site Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the conformational flexibility of both the ligand and the protein's binding site, as well as the stability of their interactions. biorxiv.org

For progesterone receptor modulators, MD simulations have been used to understand how the binding of different ligands can induce specific conformational changes in the receptor, particularly in flexible regions like helix 12, which is critical for receptor activation or inactivation. researchgate.netbiorxiv.org These simulations can reveal the presence of stable water molecules in the binding pocket that may mediate ligand-receptor interactions. biorxiv.orgbiorxiv.org

Applying MD simulations to a Delta-5(6)-Norethindrone Acetate-receptor complex would be a logical next step after docking. These simulations would assess the stability of the predicted binding pose and analyze how the protein structure accommodates the isomer. The dynamic analysis could highlight subtle differences in the flexibility of the receptor's binding pocket when interacting with this compound compared to its more common isomer, providing a deeper understanding of its potential as an agonist, antagonist, or selective modulator.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comethernet.edu.et By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new or untested compounds.

QSAR studies have been successfully applied to both steroidal and non-steroidal progesterone receptor ligands to identify the key structural features that govern their binding affinity and functional activity. nih.gov These models often use descriptors related to the molecule's steric, electronic, and hydrophobic properties to build the predictive relationship.

In the context of this compound, a QSAR model built on a dataset of known progestins could be used to predict its progestogenic or androgenic activity. By calculating the relevant molecular descriptors for the delta-5(6) isomer and inputting them into the established model, a theoretical activity value can be obtained. This approach is particularly useful for prioritizing the synthesis and testing of novel compounds and for understanding the impact of specific structural modifications, such as the altered double bond position. mdpi.com

Predictive Toxicology and Metabolism Modeling (excluding adverse effects data)

Computational models can predict the metabolic fate of a chemical compound, a critical aspect of its biological profile. These models simulate the interaction of the compound with metabolic enzymes, such as the Cytochrome P450 (CYP) family. The parent compound, norethindrone acetate, undergoes extensive metabolism, primarily through reduction and subsequent conjugation. fda.gov It can also be aromatized to form the potent synthetic estrogen, ethinyl estradiol (B170435). medcraveebooks.com

For this compound, predictive metabolism models could identify its likely metabolic pathways and resulting metabolites. The position of the double bond is a key determinant for enzymatic reactions like hydroxylation and epoxidation. Computational software can predict which sites on the molecule are most susceptible to attack by specific CYP enzymes. This information is valuable for understanding the compound's clearance and for identifying potential active metabolites, without assessing any data on adverse effects. researchgate.netrowan.edu

Virtual Screening for Novel Biological Targets or Interacting Proteins

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. Conversely, it can also be used to screen a single compound against a panel of potential protein targets.

While this compound is expected to interact with known steroid receptors, virtual screening could be employed to explore its potential "off-target" interactions. By docking the compound into the binding sites of a wide array of proteins, this approach could identify novel biological targets or interacting proteins. This could uncover unexpected biological activities or provide a more comprehensive understanding of its pharmacological profile. For example, computational drug repositioning efforts have successfully used similar pattern-matching strategies to find new uses for existing drugs by screening them against large biological datasets. jci.org In silico screening of chemical databases for compounds that bind to nuclear receptors is a well-established method for identifying potential endocrine-active substances. cranfield.ac.uk

Cheminformatics and Data Mining for Structure-Function Relationships

Cheminformatics and data mining involve the use of computational tools to analyze large datasets of chemical and biological information to discern structure-function relationships. mdpi.com These techniques can be used to compare the structural properties of this compound with a vast database of other steroids and bioactive molecules.

Future Research Directions and Theoretical Implications of Delta 5 6 Norethindrone Acetate

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

Norethindrone (B1679910) Acetate (B1210297) (NEA) is a prodrug that is rapidly deacetylated to its active form, norethindrone (NE). nih.govwikipedia.org The metabolism of NE is complex, involving extensive ring-A reduction by 5α-reductase to form metabolites such as 5α-dihydronorethisterone, followed by further transformation and conjugation to sulfates and glucuronides. pharmacompass.commedcraveebooks.comresearchgate.net A minor but significant pathway involves aromatization into the potent synthetic estrogen, ethinyl estradiol (B170435). medcraveebooks.com

Table 1: Known Primary Metabolic Pathways of Norethindrone

Metabolic Process Key Metabolite(s) Biological Significance References
Deacetylation Norethindrone (NE) Active form of Norethindrone Acetate nih.govwikipedia.org
Ring-A Reduction 5α-dihydronorethisterone, 3β,5α-tetrahydronorethisterone Metabolites with altered receptor affinities and potential biological activity medcraveebooks.comresearchgate.net
Aromatization Ethinyl Estradiol (EE) Contributes to estrogenic effects medcraveebooks.com

Investigation of Non-Steroidal Receptor Interactions and Their Biological Consequences

The primary mechanism of norethindrone is mediated through its interaction with classic steroid hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and to a lesser extent, glucocorticoid (GR) and mineralocorticoid (MR) receptors. medcraveebooks.com However, the potential for progestins to interact with non-steroidal receptors and signaling pathways is an area of growing interest that remains underexplored.

Future research should investigate whether Delta-5(6)-Norethindrone Acetate engages with non-steroidal receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases. Some evidence suggests that norethindrone may influence pathways involving the C-type lectin receptor axis. nih.gov Elucidating these "off-target" or non-canonical interactions is critical, as they could explain previously unrecognized biological effects. Understanding these interactions could have significant consequences, potentially revealing novel therapeutic applications or explaining idiosyncratic side effects.

Development of Advanced Cell-Based and Organoid Models for Mechanistic Studies

Traditional two-dimensional (2D) cell culture models often fail to replicate the complex three-dimensional (3D) architecture and cell-cell interactions of native tissues, limiting their predictive value for in vivo hormone action. [13 from first round] The development of advanced 3D models, such as endometrial and mammary gland organoids, represents a significant leap forward for steroid research. axios-research.comsynzeal.commedchemexpress.com These organoids can be derived from adult stem cells and recapitulate the structural and functional characteristics of the original tissue, including hormone responsiveness. acanthusresearch.comscienceopen.commdpi.comnih.gov

Future studies should leverage these sophisticated models to dissect the specific effects of this compound.

Endometrial Organoids: These can be used to model the menstrual cycle in vitro and assess the isomer's impact on endometrial receptivity, decidualization, and gene expression compared to the parent compound. synzeal.comacanthusresearch.comnih.gov

Mammary Gland Organoids: These models are invaluable for studying the effects of progestins on breast epithelial cells, providing insights into potential proliferative or differentiating effects. esschemco.com

Disease Modeling: Patient-derived organoids can be used to study how this isomer might affect tissues in pathological contexts, such as endometriosis or breast cancer, opening doors for personalized medicine. scienceopen.comnih.gov

These organoid systems provide a powerful platform for detailed mechanistic studies, bridging the gap between simplistic cell cultures and complex in vivo experiments. frontiersin.org

Contribution to Fundamental Understanding of Steroid Hormone Action and Biosynthesis

Steroid hormones function through a complex interplay of direct effects on biosynthesis and receptor-mediated signaling. Research indicates that norethindrone acetate's primary influence is on receptor signaling rather than directly on the enzymatic pathways of steroid synthesis. For instance, short-term exposure to norethindrone acetate did not appear to alter the activity of the 3β-hydroxysteroid dehydrogenase-delta-5-isomerase enzyme complex in the fetal testis. nih.gov

The existence of isomers like this compound and the related Delta-5(10)-Norethindrone acetate provides a unique opportunity to probe the fundamentals of steroid hormone action. scbt.com By comparing the binding affinities and activation potentials of these different isomers for various steroid receptors, researchers can gain a deeper understanding of structure-activity relationships. Such studies can clarify how subtle changes in the steroid's three-dimensional structure, dictated by the position of a double bond, can dramatically influence its interaction with a receptor and the subsequent cascade of cellular events. This contributes to a more refined model of how synthetic steroids exert their specific biological effects.

Potential as a Chemical Probe for Modulating Specific Biological Processes

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. Given that this compound is available as a purified chemical standard for research, it is well-positioned to be used as such a probe. clearsynth.comlgcstandards.com

By systematically comparing the cellular and physiological effects of this compound with its parent compound, norethindrone acetate, researchers can isolate the functional consequences of the delta-5(6) double bond. For example, if the isomer shows a different affinity for a particular metabolic enzyme or a non-steroidal receptor, it can be used to selectively probe the function of that specific target. This comparative approach can help to deconstruct the complex pharmacology of synthetic progestins and attribute specific biological outcomes to discrete molecular interactions.

Integration of Systems Biology and Multi-Omics Approaches for Comprehensive Profiling

To fully comprehend the biological impact of this compound, future research must move towards a more holistic, systems-level analysis. The integration of multi-omics technologies—including transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive profile of the molecular changes induced by this specific isomer. mdpi.comnih.gov

Transcriptomics (RNA-Seq): Can identify all genes whose expression is altered by the compound in target cells or organoids.

Proteomics: Can quantify changes in the protein landscape, revealing effects on signaling pathways, structural proteins, and enzymes.

Metabolomics: Can provide a snapshot of the metabolic state of a cell or organism, identifying changes in endogenous metabolites and tracking the metabolic fate of the compound itself. nih.gov

Applying these multi-omics approaches to advanced models like organoids treated with this compound will generate a high-resolution "molecular signature" of its activity. purdue.edu This integrated data can then be used to construct network models of the compound's interactions, predict its biological consequences, and identify novel biomarkers of exposure or effect.

Q & A

Q. How can discrepancies in bone density outcomes between monotherapy and combination regimens be reconciled?

  • Resolution :
  • Calcium supplementation : Ensure all cohorts receive ≥1000 mg/day elemental calcium to isolate drug effects .
  • Dual-energy X-ray absorptiometry (DXA) : Standardize BMD measurement intervals (baseline, 6, 12 months) and adjust for baseline variability .

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